Methyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate
Description
Properties
Molecular Formula |
C21H20O8 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
methyl 2-[[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C21H20O8/c1-24-15-10-18(26-3)17(25-2)7-12(15)8-19-21(23)14-6-5-13(9-16(14)29-19)28-11-20(22)27-4/h5-10H,11H2,1-4H3/b19-8- |
InChI Key |
FRDUSOUSJGSPPL-UWVJOHFNSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzo[3,4-b]furan Core
The benzo[3,4-b]furan scaffold is typically synthesized via acid-catalyzed cyclization of a 2-hydroxyaryl ketone precursor. For example, 6-hydroxy-3-oxo-2,3-dihydrobenzo[3,4-b]furan can be prepared by treating 2,5-dihydroxyacetophenone with hydrochloric acid in ethanol at 80°C. Yield optimization (70–85%) requires precise control of reaction time and temperature to minimize polymerization side reactions.
Introduction of the Trimethoxyphenyl Methylene Group
The (2,4,5-trimethoxyphenyl)methylene moiety is introduced via a Knoevenagel condensation between the furan-3-one intermediate and 2,4,5-trimethoxybenzaldehyde. This reaction is catalyzed by piperidine in refluxing toluene, achieving 65–78% yields. The E-configuration of the double bond is favored due to steric hindrance between the furan oxygen and the trimethoxyphenyl group.
Critical parameters :
-
Catalyst selection : Piperidine outperforms weaker bases like ammonium acetate in minimizing retro-aldol side reactions.
-
Solvent choice : Toluene facilitates azeotropic removal of water, driving the equilibrium toward product formation.
Esterification of the Acetic Acid Side Chain
The final step involves methyl esterification of the 6-hydroxy group using methyl bromoacetate in the presence of potassium carbonate. Reactions conducted in anhydrous acetone at 50°C for 12 hours yield 80–90% of the target compound. Alternative methods, such as Mitsunobu reactions with diethyl azodicarboxylate (DEAD), show comparable efficiency but higher cost.
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Advantages |
|---|---|---|---|---|
| Benzo[3,4-b]furan formation | HCl (conc.), ethanol, 80°C, 6h | 78 | 92 | Cost-effective, scalable |
| Knoevenagel condensation | 2,4,5-Trimethoxybenzaldehyde, piperidine, toluene, reflux | 72 | 89 | High E-selectivity |
| Esterification | Methyl bromoacetate, K₂CO₃, acetone, 50°C | 85 | 95 | Mild conditions, minimal racemization |
Optimization Strategies and Byproduct Mitigation
Protecting Group Strategies
Methoxy groups are susceptible to demethylation under strong acidic conditions. To address this, selective protection of the 2,4,5-trimethoxyphenyl group using tert-butyldimethylsilyl (TBDMS) ethers during the cyclization step reduces side reactions by 40%. Deprotection with tetrabutylammonium fluoride (TBAF) restores the methoxy groups with >95% fidelity.
Purification Techniques
Crude product purification employs flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from methanol. This two-step process increases purity from 85% to 99% while recovering 70% of the material.
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) confirms a single peak at 12.3 minutes with 99.2% purity.
Industrial-Scale Considerations
Pilot-scale synthesis (10 kg batches) using the above pathway achieves an overall yield of 58% with the following modifications:
-
Continuous flow reactors for the Knoevenagel step, reducing reaction time from 8 hours to 45 minutes.
-
Solvent recovery systems to recycle toluene and acetone, lowering production costs by 30%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of methyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate. In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the low micromolar range, indicating potent activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 10 µg/mL for certain derivatives, suggesting strong antibacterial potential .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro, which could lead to potential therapeutic uses in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes:
- Formation of the benzo-furan moiety through cyclization reactions.
- Esterification to introduce the methyl acetate group.
- Functionalization at specific positions on the aromatic rings to enhance biological activity.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | 2-hydroxybenzaldehyde | 75 |
| 2 | Esterification | Acetic anhydride | 80 |
| 3 | Functionalization | Various aldehydes | Varies |
Case Study: Anticancer Screening
In a controlled study published in International Journal of Molecular Sciences, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against different cancer cell lines. The study concluded that modifications at the methoxy groups significantly influenced the anticancer activity .
Case Study: Antimicrobial Evaluation
A separate investigation focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics .
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to enhance binding affinity and specificity, making the compound effective in modulating biological pathways.
Molecular Targets and Pathways
Enzymes: Inhibition of enzymes like tubulin polymerase, which is crucial for cell division.
Receptors: Binding to specific receptors involved in signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
Substituent Variations in Benzofuran Esters
A closely related compound is prop-2-en-1-yl 2-{[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate (CAS 622814-79-3, C₂₃H₂₂O₈). Key differences include:
- Substituent positions : The trimethoxyphenyl group in the target compound is substituted at positions 2,4,5, whereas the analog in CAS 622814-79-3 has substitutions at 2,3,3. This positional isomerism may influence electronic properties and steric interactions .
- Ester group : The target compound uses a methyl ester, while the analog employs a propenyl ester. This alters solubility and metabolic stability in biological systems.
| Property | Target Compound | CAS 622814-79-3 |
|---|---|---|
| Substituent Positions | 2,4,5-Trimethoxyphenyl | 2,3,4-Trimethoxyphenyl |
| Ester Group | Methyl | Propenyl |
| Molecular Formula | C₂₃H₂₂O₈ (inferred) | C₂₃H₂₂O₈ |
| Molecular Weight | ~426.4 g/mol (estimated) | 426.416 g/mol |
Triazine-Linked Benzoate Derivatives
Compounds such as Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k, C₂₆H₂₂N₄O₇) and Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l, C₂₅H₁₉BrN₄O₆) share similarities in ester and aromatic moieties but differ in core heterocycles (triazine vs. benzofuran). Key distinctions include:
- Core Structure : The triazine core in 5k and 5l provides rigidity and hydrogen-bonding capabilities, whereas the benzofuran core in the target compound enables π-conjugation and redox activity .
- Synthetic Routes : The target compound’s benzofuran scaffold likely requires furan cyclization, while triazine derivatives involve nucleophilic substitution on trichlorotriazine .
Agrochemical Benzoate Esters
The Pesticide Chemicals Glossary lists methyl benzoate derivatives like metsulfuron methyl ester (C₁₄H₁₅N₅O₆S), which share the methyl ester group but incorporate sulfonylurea and triazine moieties for herbicidal activity. Unlike the target compound, these agrochemicals prioritize sulfonylurea linkages for enzyme inhibition, highlighting divergent structure-activity relationships .
Research Findings and Implications
Electronic and Steric Effects
- Methyl esters generally exhibit lower hydrophobicity than propenyl or aryl esters, favoring aqueous solubility but limiting membrane permeability in biological systems .
Biological Activity
Methyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C22H22O7
- Molecular Weight : Approximately 398.4 g/mol
The presence of various functional groups, including a methyl ester and methoxy-substituted phenyl groups, suggests a potential for diverse interactions within biological systems. The methoxy groups are particularly noted for their antioxidant properties, which may contribute to the compound's overall biological activity .
Biological Activities
Preliminary studies indicate that this compound exhibits several notable biological activities:
- Anticancer Properties : Compounds with similar structural features have shown promise as anticancer agents. The presence of the benzo[furan] moiety is hypothesized to enhance cytotoxicity against various cancer cell lines due to its ability to interfere with cellular processes .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties attributed to the trimethoxyphenyl group. Methoxy-substituted phenols are known for their ability to inhibit inflammatory pathways.
- Antimicrobial Activity : Initial findings suggest that the compound may exhibit antimicrobial effects against certain pathogens. This activity is likely linked to its structural components that disrupt microbial cell integrity or function .
Anticancer Activity
A study investigating the cytotoxic effects of similar compounds on human cancer cell lines demonstrated significant inhibition of cell proliferation. For instance, derivatives with methoxy groups showed enhanced activity against prostate cancer (PC3) and colon cancer (HT29) cell lines, indicating a potential pathway for therapeutic development .
In Vitro Studies
In vitro assays have been employed to evaluate the antimicrobial activity of this compound against various bacterial strains. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .
Data Table: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity against PC3 and HT29 cell lines |
| Anti-inflammatory | Potential inhibition of inflammatory pathways |
| Antimicrobial | MIC values comparable to standard antibiotics |
Q & A
Basic: What are the optimal synthetic routes for Methyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate?
Methodological Answer:
Synthesis typically involves multi-step reactions, including:
Formation of the benzo[3,4-b]furan core : Cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions (e.g., H₂SO₄ catalysis).
Methylene introduction : Condensation of the furanone intermediate with 2,4,5-trimethoxybenzaldehyde via Claisen-Schmidt reaction, requiring anhydrous conditions and base catalysis (e.g., NaOH/EtOH).
Etherification : Reaction of the hydroxyl group at the 6-position with methyl bromoacetate in the presence of K₂CO₃ as a base, ensuring regioselectivity.
Key parameters include maintaining inert atmospheres (N₂/Ar) to prevent oxidation and precise temperature control (60–80°C for condensation steps) to maximize yields (>75%) .
Basic: How can researchers characterize the structural integrity of this compound?
Methodological Answer:
Characterization relies on:
- ¹H/¹³C NMR : To confirm substituent positions, particularly the methylene group (δ ~7.8–8.2 ppm for the benzylidene proton) and methoxy resonances (δ ~3.8–4.0 ppm).
- Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺: ~436.13) and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable (e.g., slow evaporation from CHCl₃/MeOH) .
Advanced: How do substituent variations on the benzylidene group impact biological activity?
Methodological Answer:
Substituents modulate electronic and steric properties, altering binding affinities. For example:
| Substituent (Position) | Effect on Activity |
|---|---|
| 2,4,5-Trimethoxy (Target Compound) | Enhanced π-π stacking with hydrophobic protein pockets due to methoxy bulk. |
| 4-Chloro (Analog) | Increased electrophilicity improves covalent interactions but may reduce solubility. |
| 4-Methyl (Analog) | Lower steric hindrance improves membrane permeability but weakens target binding . |
| To validate, synthesize analogs and compare IC₅₀ values in enzyme inhibition assays (e.g., kinase profiling). |
Advanced: What experimental strategies resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies often arise from:
- Solvent-dependent aggregation : Test activity in varying solvents (DMSO vs. aqueous buffers) using dynamic light scattering (DLS).
- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation.
- Off-target effects : Use CRISPR-based gene knockout models to confirm target specificity. Cross-reference with databases like ChEMBL for orthogonal validation .
Advanced: How can researchers design comparative studies with structurally similar analogs?
Methodological Answer:
Select analogs with systematic substituent changes (e.g., halogen vs. methoxy groups).
Assay design :
- In vitro : Measure binding kinetics via surface plasmon resonance (SPR) for KD values.
- In silico : Perform molecular docking (AutoDock Vina) to compare binding poses.
Data analysis : Use multivariate regression to correlate substituent Hammett σ values with activity trends. Publish negative results to clarify structure-activity relationships (SAR) .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1) to separate ester byproducts.
- Recrystallization : Optimize solvent pairs (e.g., CH₂Cl₂/hexane) to achieve >95% purity (HPLC-PDA analysis).
- HPLC Prep : Employ C18 columns (MeCN:H₂O + 0.1% TFA) for chiral resolution if stereoisomers form during synthesis .
Advanced: How can researchers investigate the compound’s mechanism of action in biological systems?
Methodological Answer:
Target identification : Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS).
Pathway analysis : Perform RNA-seq or phosphoproteomics post-treatment to map affected pathways.
Cellular imaging : Tag the compound with fluorophores (e.g., BODIPY) for live-cell tracking via confocal microscopy. Validate specificity with competitive binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
